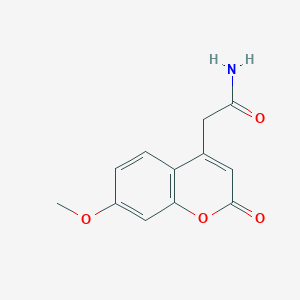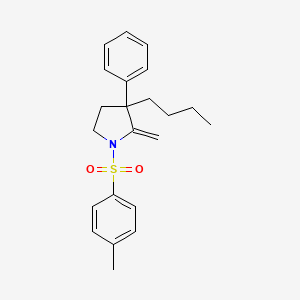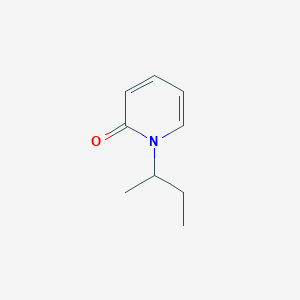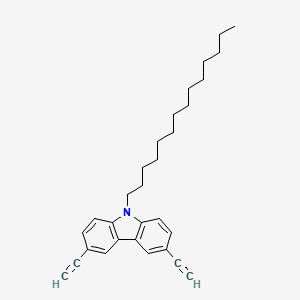
3,6-Diethynyl-9-tetradecyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diethynyl-9-tetradecyl-9H-carbazole is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. The unique structure of this compound, characterized by ethynyl groups at positions 3 and 6 and a tetradecyl chain at position 9, imparts distinct chemical and physical properties to the molecule .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethynyl-9-tetradecyl-9H-carbazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 9H-carbazole.
Functionalization: The carbazole core is functionalized at positions 3 and 6 with ethynyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures .
化学反应分析
Types of Reactions
3,6-Diethynyl-9-tetradecyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted carbazole derivatives.
科学研究应用
3,6-Diethynyl-9-tetradecyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Photochemistry: Employed in the development of photochemical sensors and fluorescent probes.
Medicinal Chemistry: Investigated for its potential as an anticancer agent and in the development of other therapeutic compounds.
Material Science: Utilized in the synthesis of advanced materials with unique optical and electronic properties.
作用机制
The mechanism of action of 3,6-Diethynyl-9-tetradecyl-9H-carbazole is primarily related to its ability to interact with various molecular targets and pathways:
Electron Transport: The compound’s structure facilitates efficient electron transport, making it valuable in electronic applications.
Photochemical Reactions: The ethynyl groups and carbazole core enable the compound to participate in photochemical reactions, leading to the generation of reactive intermediates.
Biological Interactions: In medicinal chemistry, the compound’s interactions with cellular targets can induce apoptosis or inhibit cell proliferation.
相似化合物的比较
Similar Compounds
3,6-Diethynyl-9-octyl-9H-carbazole: Similar structure but with an octyl chain instead of a tetradecyl chain.
3,6-Dimethyl-9H-carbazole: Lacks the ethynyl groups and has methyl groups at positions 3 and 6.
3,6-Diethynylcarbazole: Similar structure but without the alkyl chain at position 9.
Uniqueness
3,6-Diethynyl-9-tetradecyl-9H-carbazole stands out due to its long tetradecyl chain, which enhances its solubility and processability in organic solvents. This feature makes it particularly suitable for applications in organic electronics and material science .
属性
CAS 编号 |
188740-71-8 |
|---|---|
分子式 |
C30H37N |
分子量 |
411.6 g/mol |
IUPAC 名称 |
3,6-diethynyl-9-tetradecylcarbazole |
InChI |
InChI=1S/C30H37N/c1-4-7-8-9-10-11-12-13-14-15-16-17-22-31-29-20-18-25(5-2)23-27(29)28-24-26(6-3)19-21-30(28)31/h2-3,18-21,23-24H,4,7-17,22H2,1H3 |
InChI 键 |
YZEWQWSWZGQUME-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCN1C2=C(C=C(C=C2)C#C)C3=C1C=CC(=C3)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
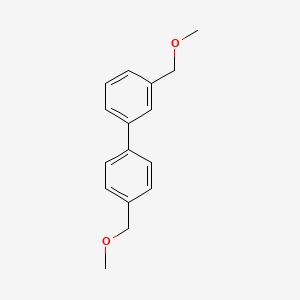
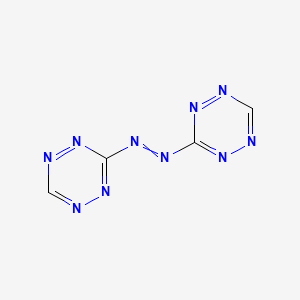
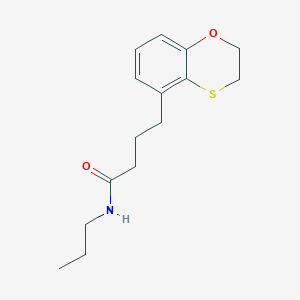
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)
![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)

![N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14249683.png)
![1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol](/img/structure/B14249685.png)
